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Compound of Interest

Compound Name:
4,4,5,5-Tetramethyl-2-phenethyl-

1,3,2-dioxaborolane

Cat. No.: B066729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-

phenethylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly in

Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Spectroscopic Data
The characterization of 2-phenethylboronic acid pinacol ester is crucial for confirming its

identity, purity, and structural integrity. The key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-

phenethylboronic acid pinacol ester.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.29 - 7.15 m 5H Ar-H

2.79 t, J = 8.0 Hz 2H Ph-CH₂

1.25 t, J = 8.0 Hz 2H B-CH₂

1.23 s 12H C(CH₃)₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

144.9 Ar-C (quaternary)

128.2 Ar-CH

128.0 Ar-CH

125.6 Ar-CH

83.2 C(CH₃)₂

31.8 Ph-CH₂

24.8 C(CH₃)₂

Note: The carbon attached to boron is often not

observed or is very broad due to quadrupolar

relaxation.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly

used to confirm the molecular weight and elemental composition.

Ion Calculated m/z Found m/z

[M+H]⁺ 247.1869 247.1865
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Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3026 Medium C-H stretch (aromatic)

~2978, 2930 Strong C-H stretch (aliphatic)

~1604, 1496, 1454 Medium-Weak C=C stretch (aromatic ring)

~1372, 1315 Strong B-O stretch

~1144 Strong C-O stretch

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are

representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 2-phenethylboronic acid pinacol ester in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: 400 MHz NMR Spectrometer

Nuclei: ¹H and ¹³C

Solvent: CDCl₃

Temperature: 298 K
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¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of 2-phenethylboronic acid pinacol ester in a suitable solvent such

as methanol or acetonitrile at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of approximately 1 µg/mL with the same

solvent.

Instrumentation and Parameters:

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Infusion: Direct infusion via a syringe pump at a flow rate of 5 µL/min.

Mass Range: m/z 50-500
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Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

Instrumentation and Parameters:

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

Accessory: ATR or transmission

Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of

spectral data for a chemical compound.
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General Workflow for Spectral Analysis

Compound Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification
of 2-Phenethylboronic

Acid Pinacol Ester

NMR Spectroscopy
(¹H, ¹³C)

Sample Submission

IR Spectroscopy

Sample Submission

Mass Spectrometry
(HRMS)

Sample Submission

Process NMR Data
(FT, Phasing, Baseline Correction) Process IR Data Process MS Data

Structure Elucidation &
Confirmation

Combine Data Combine Data Combine Data

Click to download full resolution via product page

To cite this document: BenchChem. [Spectral Analysis of 2-Phenethylboronic Acid Pinacol
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b066729#spectral-data-for-2-phenethylboronic-acid-
pinacol-ester-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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